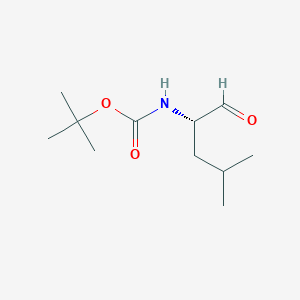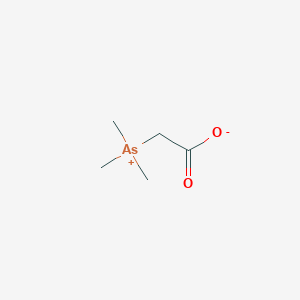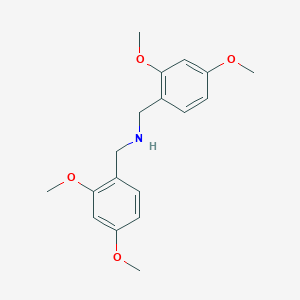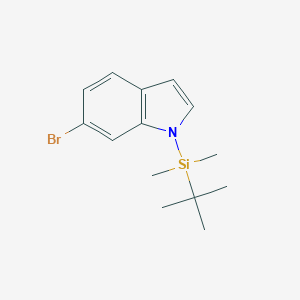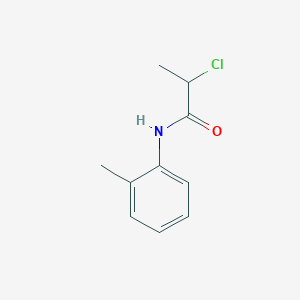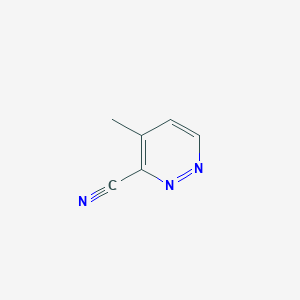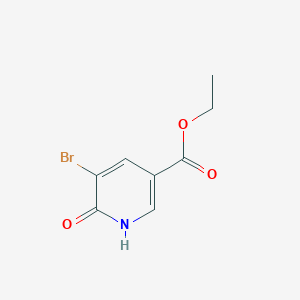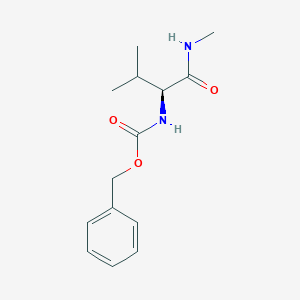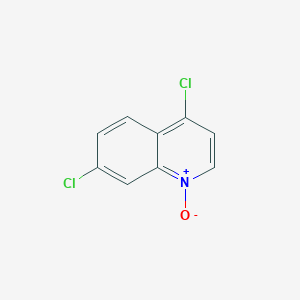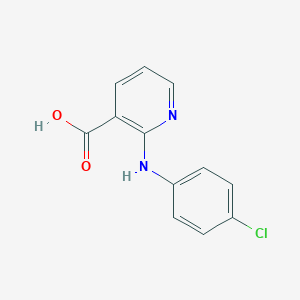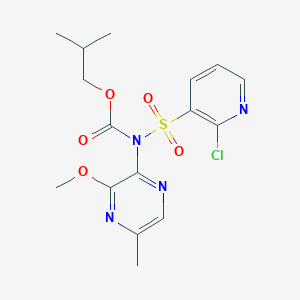![molecular formula C11H17NO4 B179609 (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 175476-93-4](/img/structure/B179609.png)
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: is a bicyclic compound with a unique structure that includes an oxo group, an oxa bridge, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as amino acids or simple bicyclic precursors.
Cyclization: A key step in the synthesis is the formation of the bicyclic structure, which can be achieved through cyclization reactions involving nucleophilic substitution or ring-closing metathesis.
Functional Group Transformations: Introduction of the oxo group and the tert-butyl ester is accomplished through selective oxidation and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization and functional group transformations.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex bicyclic compounds and natural product analogs.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism by which (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate: can be compared with other bicyclic compounds such as:
Uniqueness
Structural Features: The presence of an oxa bridge and a tert-butyl ester makes it unique compared to other bicyclic compounds.
Reactivity: Its specific functional groups confer unique reactivity patterns, making it valuable in synthetic chemistry.
This detailed overview provides a comprehensive understanding of (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate, covering its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl (1S,5R)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMUSYMHNTSDS-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
